

Technical Guide: Physical Characteristics of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Fluoro-2'-methylacetophenone

Cat. No.: B1306853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and extrapolated physical characteristics of **4'-Fluoro-2'-methylacetophenone** (CAS No. 446-29-7). Due to the limited availability of specific experimental data for this compound, this guide also includes data from its isomers for comparative purposes and outlines comprehensive experimental protocols for the determination of its physical properties.

Core Physical Properties

4'-Fluoro-2'-methylacetophenone is an organic compound with the molecular formula C_9H_9FO and a molecular weight of 152.17 g/mol .^[1] At room temperature, it exists in a liquid state.^[2] It is typically available with a purity of 97% or 98% and should be stored in a dry, sealed container at room temperature.^[2]

Table 1: Summary of Physical Characteristics

Property	4'-Fluoro-2'-methylacetophenone	4'-Fluoro-3'-methylacetophenone (Isomer)	2'-Fluoro-4'-methylacetophenone (Isomer)
CAS Number	446-29-7	369-32-4	29427-48-3
Molecular Formula	C ₉ H ₉ FO	C ₉ H ₉ FO	C ₉ H ₉ FO
Molecular Weight	152.17 g/mol [1]	152.17 g/mol [3]	152.17 g/mol [4]
Physical Form	Liquid[2]	White to almost white clear liquid[3]	Colourless Liquid[4]
Boiling Point	Data not available	215 °C[3][5][6][7]	Data not available
Density	Data not available	1.12 g/cm ³ [3]	Data not available
Refractive Index	Data not available	n _{20D} 1.51[3]	Data not available
Solubility	Insoluble in water; Soluble in organic solvents (presumed)	Insoluble in water; Soluble in organic solvents[3][5][7]	Data not available

Note: The quantitative data for boiling point, density, and refractive index are for the isomer 4'-Fluoro-3'-methylacetophenone and should be considered as estimations for **4'-Fluoro-2'-methylacetophenone**. The appearance is inferred from the isomer 2'-Fluoro-4'-methylacetophenone.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical characteristics of liquid organic compounds like **4'-Fluoro-2'-methylacetophenone**.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.

Methodology:

- Sample Preparation: A small amount (a few milliliters) of **4'-Fluoro-2'-methylacetophenone** is placed into a small test tube or fusion tube.
- Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).
- Heating: The heating bath is heated gently and uniformly.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
- Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass per unit volume of a substance. For a liquid, it can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.

Methodology (using a graduated cylinder and balance):

- Mass of Empty Container: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.
- Volume Measurement: A specific volume of **4'-Fluoro-2'-methylacetophenone** (e.g., 5 or 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- Mass of Container with Liquid: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is measured using a refractometer.

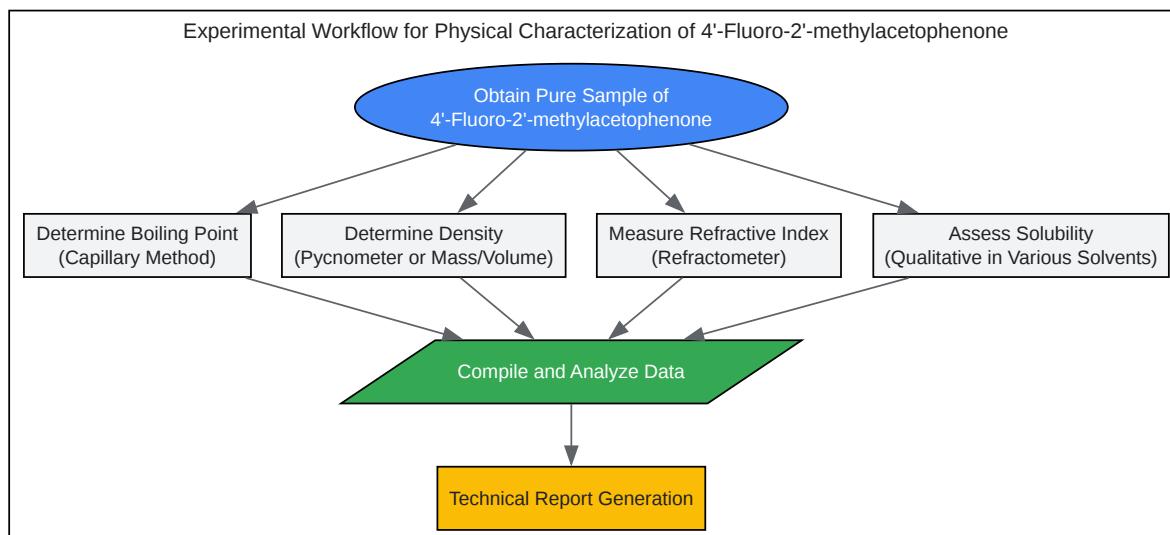
Methodology:

- Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of **4'-Fluoro-2'-methylacetophenone** are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Reading: The refractive index value is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent (e.g., nD^{20} , where D refers to the sodium D-line and 20 is the temperature in Celsius).

Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be made by observing the dissolution of the solute in various solvents.

Methodology:


- Sample Preparation: A small, measured amount of **4'-Fluoro-2'-methylacetophenone** (e.g., 0.1 mL) is added to a test tube.
- Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone, or dichloromethane) is added to the test tube.
- Observation: The mixture is agitated (e.g., by vortexing or shaking) for a set period. The solution is then observed to determine if the solute has completely dissolved (miscible),

partially dissolved, or remained as a separate layer (immiscible).

- Categorization: The solubility is categorized as soluble, partially soluble, or insoluble based on the observation. This process is repeated for a range of common laboratory solvents to establish a solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of **4'-Fluoro-2'-methylacetophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of **4'-Fluoro-2'-methylacetophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4'-Fluoro-2'-methylacetophenone | 446-29-7 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2'-Fluoro-4'-methylacetophenone | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]
- 7. 369-32-4 CAS MSDS (4-FLUORO-3-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 4'-Fluoro-2'-methylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306853#physical-characteristics-of-4-fluoro-2-methylacetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com